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CAS No.: 21754-31-4

Cat. No.: B1229981 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a detailed overview of the spectroscopic data for the cyclic

dipeptide CYCLO(-SER-TYR), also known as cyclo(L-seryl-L-tyrosyl). The document is

structured to offer a comprehensive resource for the characterization and analysis of this

compound, which is of significant interest in natural product chemistry and drug discovery. The

guide will cover the theoretical basis and practical aspects of Nuclear Magnetic Resonance

(NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy as they apply to

the structural elucidation of CYCLO(-SER-TYR). While a comprehensive set of experimentally-

derived spectra for CYCLO(-SER-TYR) is not publicly available in spectral databases, this

guide will leverage established principles and data from closely related analogs to predict and

interpret the expected spectroscopic features. This guide also outlines the standard protocols

for acquiring such data, ensuring scientific integrity and reproducibility.

Introduction: The Significance of CYCLO(-SER-TYR)
CYCLO(-SER-TYR) is a cyclic dipeptide with the chemical formula C12H14N2O4 and a

molecular weight of 250.25 g/mol .[1] These cyclic dipeptides, also known as 2,5-

diketopiperazines, are a class of natural products that have garnered considerable attention

due to their diverse biological activities. Their rigid cyclic structure often imparts enhanced
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stability and bioavailability compared to their linear counterparts, making them attractive

scaffolds for therapeutic development.

The precise characterization of CYCLO(-SER-TYR) is paramount for understanding its

structure-activity relationship and for its potential application in drug development.

Spectroscopic techniques are the cornerstone of this characterization, providing a detailed

fingerprint of the molecule's atomic and molecular structure. This guide will delve into the three

primary spectroscopic methods used for this purpose: NMR, MS, and IR spectroscopy.

Molecular Structure and Key Features
To understand the spectroscopic data, it is essential to first visualize the structure of CYCLO(-
SER-TYR).

Structure of CYCLO(-SER-TYR):

Caption: 2D structure of CYCLO(-SER-TYR).

The molecule consists of a central diketopiperazine ring formed by the condensation of serine

and tyrosine residues. Key structural features that will give rise to distinct spectroscopic signals

include:

Aromatic Ring: The phenol side chain of the tyrosine residue.

Amide Bonds: The two amide linkages within the diketopiperazine ring.

Hydroxyl Groups: One on the serine side chain (primary alcohol) and one on the tyrosine

aromatic ring (phenol).

Chiral Centers: The alpha-carbons of both the serine and tyrosine residues.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the detailed structure of

organic molecules in solution. It provides information about the chemical environment,

connectivity, and stereochemistry of atoms.
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Predicted ¹H NMR Spectral Data
The proton NMR spectrum of CYCLO(-SER-TYR) is expected to show distinct signals for each

unique proton in the molecule. Based on the structure and data from similar cyclic dipeptides,

the following chemical shifts (δ) in ppm can be anticipated (relative to a standard like TMS):
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Proton(s)
Predicted Chemical

Shift (ppm)
Multiplicity Notes

Aromatic (Tyr) 6.5 - 7.2 Doublets

The four protons on

the tyrosine ring will

appear as two sets of

doublets due to para-

substitution.

α-H (Tyr) ~4.0 - 4.5 Multiplet

Coupled to the β-

protons of the tyrosine

side chain and the

adjacent NH proton.

β-CH₂ (Tyr) ~2.8 - 3.2 Multiplets

Diastereotopic protons

due to the adjacent

chiral center, will show

complex splitting.

α-H (Ser) ~3.8 - 4.2 Multiplet

Coupled to the β-

protons of the serine

side chain and the

adjacent NH proton.

β-CH₂ (Ser) ~3.5 - 3.9 Multiplets

Diastereotopic protons

coupled to the α-

proton and the

hydroxyl proton.

NH (Amide) ~7.5 - 8.5
Doublets or Broad

Singlets

Chemical shift can be

solvent and

temperature

dependent. Coupling

to α-protons may be

observed.
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OH (Ser) Variable Broad Singlet

Chemical shift is

highly dependent on

solvent, concentration,

and temperature. May

exchange with D₂O.

OH (Tyr, Phenol) ~9.0 - 10.0 Singlet

Typically a sharp

singlet, but can be

broad.

Predicted ¹³C NMR Spectral Data
The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule.

Carbon(s)
Predicted Chemical Shift

(ppm)
Notes

Carbonyl (Amide) ~165 - 175

Two distinct signals are

expected for the two amide

carbonyls.

Aromatic (Tyr) ~115 - 160

Six signals are expected for

the six carbons of the tyrosine

ring, with the carbon bearing

the OH group being the most

downfield.

α-C (Tyr) ~55 - 60

α-C (Ser) ~53 - 58

β-C (Tyr) ~35 - 40

β-C (Ser) ~60 - 65

Attached to an oxygen atom,

hence more downfield than the

β-C of tyrosine.

Experimental Protocol for NMR Data Acquisition
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A standardized protocol for acquiring high-quality NMR data for CYCLO(-SER-TYR) is as

follows:

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of

a deuterated solvent (e.g., DMSO-d₆, CD₃OD, or D₂O). The choice of solvent is critical as it

can influence the chemical shifts, particularly of exchangeable protons (NH, OH).

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better

signal dispersion and resolution.

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H NMR spectrum.

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 10-15

ppm.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds, spectral width of

200-220 ppm.

2D NMR Experiments (for full structural confirmation):

COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks and identify

adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and

¹³C atoms.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)

correlations between ¹H and ¹³C, crucial for assigning quaternary carbons and piecing

together molecular fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of

protons, providing insights into the 3D conformation of the cyclic peptide.
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Caption: Integration of spectroscopic data for structural elucidation.

Conclusion
The comprehensive spectroscopic analysis of CYCLO(-SER-TYR) through NMR, MS, and IR

spectroscopy is essential for its unambiguous identification and characterization. This guide

has provided a detailed theoretical framework for interpreting the expected spectroscopic data

for this cyclic dipeptide, along with standardized experimental protocols for data acquisition.
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While a publicly available, complete set of experimental spectra is currently lacking, the

principles and predictions outlined herein serve as a robust foundation for researchers working

on the synthesis, isolation, or biological evaluation of CYCLO(-SER-TYR). The application of

these spectroscopic techniques in a coordinated manner will enable the definitive structural

elucidation and further exploration of the therapeutic potential of this intriguing natural product.
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Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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